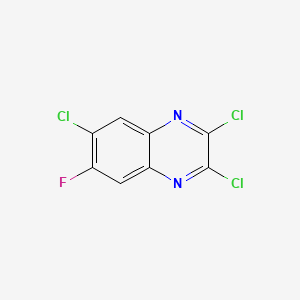
2,3,6-Trichloro-7-fluoroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-7-fluoroquinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It is characterized by the presence of three chlorine atoms and one fluorine atom attached to the quinoxaline ring. This compound is known for its potent inhibitory effects on glutamate receptors, making it a subject of interest in neurological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-7-fluoroquinoxaline typically involves the condensation of quinoxaline hydrazides with benzaldehyde triazoles in the presence of acetic acid as a catalyst in ethanol . Another common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and optimizing reaction conditions to maximize yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,3,6-Trichloro-7-fluoroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the quinoxaline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the quinoxaline ring.
科学的研究の応用
2,3,6-Trichloro-7-fluoroquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its inhibitory effects on glutamate receptors make it a valuable tool in studying neurological processes and disorders.
Medicine: Potential therapeutic applications in treating neurological disorders are being explored.
Industry: It is used as an intermediate in the production of agrochemicals, such as insecticides and fungicides.
作用機序
The mechanism of action of 2,3,6-Trichloro-7-fluoroquinoxaline involves its interaction with glutamate receptors. By inhibiting these receptors, the compound can modulate synaptic transmission and neuronal excitability. This inhibition is achieved through binding to specific sites on the receptor, thereby blocking the action of glutamate, a key neurotransmitter in the central nervous system.
類似化合物との比較
Similar Compounds
- 2,3,6-Trichloroquinoxaline
- 2,3,7-Trichloro-6-fluoroquinoxaline
Uniqueness
2,3,6-Trichloro-7-fluoroquinoxaline is unique due to the specific arrangement of chlorine and fluorine atoms on the quinoxaline ring. This unique structure contributes to its potent inhibitory effects on glutamate receptors, distinguishing it from other similar compounds .
特性
IUPAC Name |
2,3,6-trichloro-7-fluoroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYATAUOZJAIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709064 |
Source


|
| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217303-10-0 |
Source


|
| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)

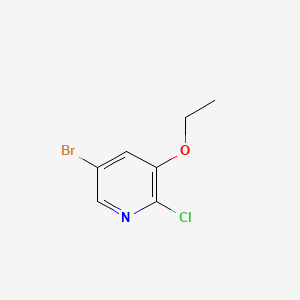

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)

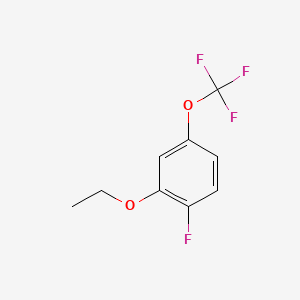
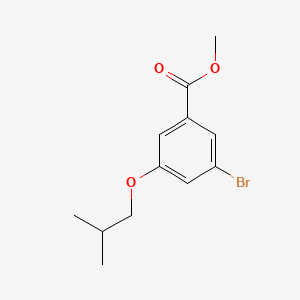
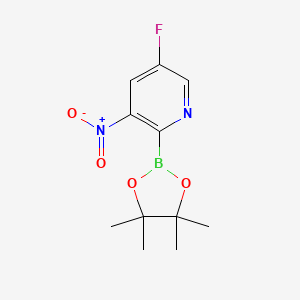
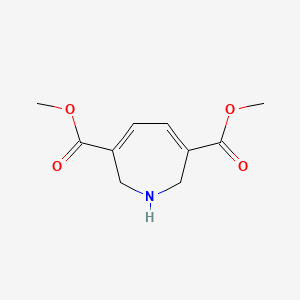
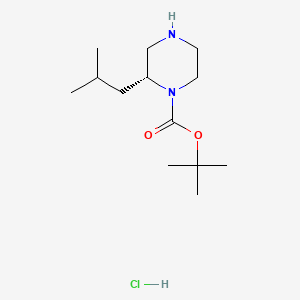
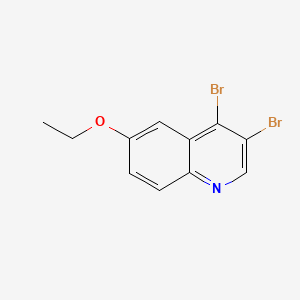
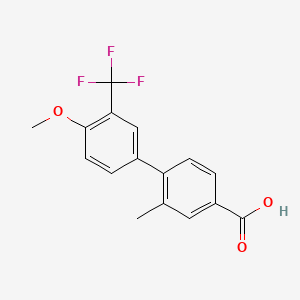
![(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid](/img/structure/B571847.png)
